molecular formula C7H6FNO3 B12959525 2-((3-Fluoropyridin-4-yl)oxy)acetic acid

2-((3-Fluoropyridin-4-yl)oxy)acetic acid

Cat. No.: B12959525
M. Wt: 171.13 g/mol
InChI Key: OBPZRUQEZFJHOW-UHFFFAOYSA-N
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Description

2-((3-Fluoropyridin-4-yl)oxy)acetic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a fluorine atom on the pyridine ring and an acetic acid moiety attached via an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Fluoropyridin-4-yl)oxy)acetic acid typically involves the reaction of 3-fluoropyridine with chloroacetic acid in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atom in chloroacetic acid is replaced by the pyridine ring, forming the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 50°C to 100°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-((3-Fluoropyridin-4-yl)oxy)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-((3-Fluoropyridin-4-yl)oxy)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((3-Fluoropyridin-4-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom on the pyridine ring enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3-Fluoropyridin-4-yl)oxy)acetic acid is unique due to the specific position of the fluorine atom on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with biological targets and its overall efficacy in various applications .

Properties

Molecular Formula

C7H6FNO3

Molecular Weight

171.13 g/mol

IUPAC Name

2-(3-fluoropyridin-4-yl)oxyacetic acid

InChI

InChI=1S/C7H6FNO3/c8-5-3-9-2-1-6(5)12-4-7(10)11/h1-3H,4H2,(H,10,11)

InChI Key

OBPZRUQEZFJHOW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1OCC(=O)O)F

Origin of Product

United States

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